Triacetonamine

説明

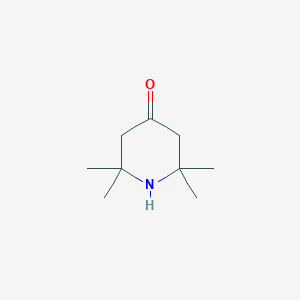

Structure

3D Structure

特性

IUPAC Name |

2,2,6,6-tetramethylpiperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-8(2)5-7(11)6-9(3,4)10-8/h10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWUXJYZVKZKLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)CC(N1)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29334-13-2 (4-methylbenzenesulfonate), 33973-59-0 (hydrochloride), 72361-44-5 (sulfate) | |

| Record name | Tempidon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4041527 | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

826-36-8 | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=826-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tempidon | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000826368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triacetonamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-tetramethyl-4-piperidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIACETONAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K4430S3XP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

34.9 °C | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Reaction Mechanism of Triacetonamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triacetonamine (2,2,6,6-tetramethyl-4-piperidone) is a pivotal chemical intermediate, primarily serving as a precursor for Hindered Amine Light Stabilizers (HALS) and finding applications in the synthesis of pharmaceuticals and agrochemicals.[1] This technical guide provides an in-depth exploration of the synthesis of triacetonamine, focusing on the reaction of acetone (B3395972) and ammonia (B1221849). It delineates the underlying reaction mechanism, details experimental protocols for both batch and continuous synthesis, and presents quantitative data to optimize reaction conditions. This document is intended to be a comprehensive resource for researchers and professionals engaged in the fields of organic synthesis, polymer science, and drug development.

Introduction

Triacetonamine, a white or pale yellow crystalline solid, is a versatile organic compound with the chemical formula C₉H₁₇NO. Its industrial significance stems from its role as the foundational building block for HALS, which are crucial in preventing the degradation of polymers by scavenging free radicals.[2] Beyond polymer stabilization, the unique structural features of triacetonamine make it a valuable intermediate in the synthesis of various biologically active molecules.[3]

This guide will focus on the most common and industrially relevant method for triacetonamine synthesis: the reaction of acetone with ammonia.[4][5] We will delve into the intricacies of the reaction mechanism, which involves a series of condensation and cyclization steps. Furthermore, detailed experimental protocols and tabulated quantitative data from various studies are provided to offer a practical understanding of the synthesis process.

Reaction Mechanism

The synthesis of triacetonamine from acetone and ammonia is a complex process that proceeds through several key intermediates. The reaction is typically catalyzed by an acid. The plausible reaction mechanism involves the following steps:[4][6]

-

Aldol (B89426) Condensation of Acetone: The reaction initiates with the acid-catalyzed aldol condensation of two acetone molecules to form diacetone alcohol. This is followed by dehydration to yield mesityl oxide.[4]

-

Formation of Phorone: Mesityl oxide can then undergo another aldol condensation with a third molecule of acetone to produce phorone.[4][6]

-

Michael Addition of Ammonia: Ammonia undergoes a Michael addition to the α,β-unsaturated carbonyl group of mesityl oxide and phorone.

-

Intramolecular Cyclization and Tautomerization: The resulting amino-ketone intermediate then undergoes an intramolecular cyclization, followed by tautomerization to form the final triacetonamine ring structure.[6]

Another proposed pathway involves the reaction of mesityl oxide with ammonia and another molecule of acetone to form an intermediate called acetonine, which then converts to triacetonamine.[4]

Caption: Plausible reaction pathways for the synthesis of triacetonamine.

Experimental Protocols

Laboratory-Scale Batch Synthesis

This protocol provides a general procedure for the synthesis of triacetonamine in a laboratory setting.

Materials:

-

Acetone

-

Aqueous Ammonia (20%)

-

Ammonium (B1175870) chloride

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure:

-

In a 500 mL round-bottom flask, combine 200 mL of technical grade acetone and 100 mL of 20% aqueous ammonia.

-

Add approximately 5 g of ammonium chloride and 5 g of silica gel to the mixture.

-

Equip the flask with a reflux condenser and a magnetic stirrer.

-

Heat the reaction mixture to a gentle reflux and maintain for several hours to days. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the silica gel and any solid precipitates.

-

The filtrate, containing triacetonamine, excess acetone, and byproducts, can be subjected to distillation to remove the excess acetone.

-

Further purification of the crude triacetonamine can be achieved by vacuum distillation or crystallization.

Continuous Synthesis using a Cation-Exchange Resin

This method offers a more efficient and continuous process for triacetonamine production.

Apparatus:

-

Fixed-bed reactor

-

High-performance liquid chromatography (HPLC) pump

-

Mass flow controller for ammonia gas

-

Temperature controller

-

Back-pressure regulator

Procedure:

-

Pack a fixed-bed reactor with a strong acid cation-exchange resin (e.g., NKC-9).[4]

-

Continuously feed acetone into the reactor using an HPLC pump at a controlled flow rate.

-

Simultaneously, introduce ammonia gas into the reactor at a specific molar ratio to acetone using a mass flow controller.[4]

-

Maintain the reactor at a constant temperature and pressure.

-

The reaction product exiting the reactor is a mixture of triacetonamine, unreacted acetone and ammonia, water, and byproducts.

-

The product stream can be collected and subjected to separation and purification processes, such as distillation, to isolate the triacetonamine.

Quantitative Data

The yield and selectivity of triacetonamine synthesis are highly dependent on the reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Effect of Molar Ratio of Acetone to Ammonia on Reaction Performance

| Molar Ratio (Acetone:Ammonia) | Acetone Conversion (%) | Triacetonamine Selectivity (%) | Reference |

| 1.5:1 | 38.2 | 51.3 | [4] |

| 3:1 | 45.7 | 58.9 | [4] |

| 6:1 | 59.5 | 66.8 | [4] |

| 9:1 | 61.3 | 63.2 | [4] |

Reaction Conditions: Continuous flow reactor with NKC-9 cation-exchange resin.[4]

Table 2: Effect of Reaction Temperature on Reaction Performance

| Temperature (°C) | Acetone Conversion (%) | Triacetonamine Selectivity (%) | Reference |

| 40 | 48.9 | 55.4 | [4] |

| 50 | 54.3 | 61.7 | [4] |

| 60 | 59.5 | 66.8 | [4] |

| 70 | 63.8 | 60.1 | [4] |

Reaction Conditions: Continuous flow reactor with NKC-9 cation-exchange resin, Acetone:Ammonia molar ratio of 6:1.[4]

Table 3: Common Byproducts in Triacetonamine Synthesis

| Byproduct | Chemical Name | Reference |

| Diacetone alcohol | 4-hydroxy-4-methyl-2-pentanone | |

| Mesityl oxide | 4-methyl-3-penten-2-one | |

| Phorone | 2,6-dimethyl-2,5-heptadien-4-one | |

| Acetonine | 2,2,4,4,6-pentamethyl-1,2,5,6-tetrahydropyrimidine | |

| Diacetonamine | 4-amino-4-methyl-2-pentanone |

Logical Workflow for Synthesis and Purification

The overall process for the synthesis and purification of triacetonamine can be visualized as a logical workflow.

Caption: General workflow for the synthesis and purification of triacetonamine.

Conclusion

The synthesis of triacetonamine from acetone and ammonia is a well-established and industrially significant process. Understanding the underlying reaction mechanism, involving aldol condensations and subsequent cyclization with ammonia, is crucial for optimizing the reaction conditions. Both batch and continuous-flow methods, particularly those employing cation-exchange resins, offer viable routes for its production. The quantitative data presented in this guide highlights the importance of controlling parameters such as reactant molar ratios and temperature to maximize the yield and selectivity of triacetonamine. This comprehensive overview serves as a valuable resource for chemists and engineers working on the synthesis and application of this important chemical intermediate.

References

- 1. US20250026720A1 - Method and device for manufacturing triacetonamine - Google Patents [patents.google.com]

- 2. asianpubs.org [asianpubs.org]

- 3. asianpubs.org [asianpubs.org]

- 4. EP0074607B1 - Process for preparing triacetone amine - Google Patents [patents.google.com]

- 5. EP2706056A1 - Method for the preparation and treatment of a reaction mixture containing triacetonamine - Google Patents [patents.google.com]

- 6. CN111285794A - Improved process for the preparation of triacetonamine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Triacetonamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacetonamine, chemically known as 2,2,6,6-tetramethyl-4-piperidone, is a versatile organic compound with the chemical formula C₉H₁₇NO.[1] It serves as a crucial intermediate in various industrial and pharmaceutical applications. Notably, it is the foundational precursor for the synthesis of Hindered Amine Light Stabilizers (HALS), which are essential additives for preventing the degradation of polymers.[2][3] In the pharmaceutical sector, the piperidine (B6355638) ring of triacetonamine is a key structural motif in the synthesis of various bioactive molecules, including anti-arrhythmic and anti-myocardial ischemia agents.[] This guide provides a comprehensive overview of the core physical and chemical properties of triacetonamine, complete with experimental protocols and logical workflows.

Physical Properties

Triacetonamine is typically a white to light yellow crystalline powder at room temperature.[2] The color may vary with purity, with higher purity samples appearing whiter.[2] It is a stable compound under normal temperature and pressure.[2]

Table 1: Physical Properties of Triacetonamine

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₇NO | [5] |

| Molecular Weight | 155.24 g/mol | [5] |

| Appearance | White to light yellow crystalline powder | [2][] |

| Melting Point | 35-43 °C | [2][5] |

| Boiling Point | 205 °C (at 760 mmHg) | [2][][5] |

| Density | 0.9 ± 0.1 g/cm³ | [5] |

| pKa | 9.20 ± 0.60 (Predicted) | [][6] |

| Water Solubility | Soluble | [2][][7] |

| Solubility in Organic Solvents | Soluble in acetone (B3395972), ethanol, ether, chloroform | [2] |

| Insoluble in | Petroleum ether | [2] |

Chemical Properties and Reactivity

Triacetonamine's chemical behavior is dictated by the presence of a secondary amine and a ketone functional group within its sterically hindered piperidine ring structure.

Key Chemical Characteristics:

-

Stability: It is stable under standard conditions but should be stored in a sealed container to prevent moisture absorption.[2] Contact with strong oxidizing and reducing agents should be avoided.[2]

-

Reactivity: The ketone group can undergo reduction to form 2,2,6,6-tetramethyl-4-piperidinol, a key intermediate for HALS.[3] The secondary amine can be N-alkylated.

-

Basicity: The presence of the amine group imparts basic properties to the molecule.

Experimental Protocols

Synthesis of Triacetonamine

A common method for the synthesis of triacetonamine involves the condensation reaction of acetone and ammonia (B1221849) in the presence of a catalyst.[7]

General Procedure:

-

Acetone and an ammonia source (e.g., ammonium (B1175870) hydroxide (B78521) or gaseous ammonia) are charged into a reactor.[7]

-

A catalyst, such as an acidic resin, is introduced into the reactor.

-

The reaction mixture is heated to a temperature typically ranging from 40 to 70 °C.

-

The reaction is allowed to proceed for a set duration, often several hours.

-

Upon completion, the crude product is cooled.

-

The catalyst is removed by filtration.

-

The excess acetone and other volatile impurities are removed by distillation.

-

The resulting crude triacetonamine can be further purified by crystallization or vacuum distillation.

References

- 1. prepchem.com [prepchem.com]

- 2. sciencemadness.org [sciencemadness.org]

- 3. unisunchem.com [unisunchem.com]

- 5. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]

- 6. EP0302020A2 - Process for the preparation of 2,2,6,6-tetramethyl-4-piperidyl-amines - Google Patents [patents.google.com]

- 7. 2,2,6,6,-tetramethyl-4-piperidone continuous synthesis method - Eureka | Patsnap [eureka.patsnap.com]

In-Depth Technical Guide: Triacetonamine (CAS No. 826-36-8)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Triacetonamine, identified by CAS number 826-36-8. Also known as 2,2,6,6-tetramethyl-4-piperidone, this compound is a versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals and polymer stabilizers. This document details its chemical and physical properties, presents established synthesis and purification protocols, and discusses its safety profile and diverse biological activities. All quantitative data are summarized in tabular format for clarity, and key experimental workflows and conceptual relationships are visualized using diagrams.

Identification and Chemical Properties

Triacetonamine is a cyclic ketone and a secondary amine belonging to the piperidone class of organic compounds.[1][2][3] Its sterically hindered amine structure is a key feature contributing to its utility, particularly as a precursor to Hindered Amine Light Stabilizers (HALS).[4]

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 826-36-8 |

| IUPAC Name | 2,2,6,6-tetramethylpiperidin-4-one |

| Synonyms | Triacetonamine, TAA, Tempidon, Vincubine, 4-Oxo-2,2,6,6-tetramethylpiperidine[2] |

| Molecular Formula | C₉H₁₇NO[2][3] |

| Molecular Weight | 155.24 g/mol [2][3] |

| InChI Key | JWUXJYZVKZKLTJ-UHFFFAOYSA-N[2] |

| SMILES | CC1(CC(=O)CC(N1)(C)C)C[2] |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Colorless or white to light yellow solid/powder | [5] |

| Melting Point | 34-43 °C | [5] |

| Boiling Point | 205 °C (at 760 mmHg); 75-78 °C (at 5 mmHg) | [5][6] |

| Density | ~0.9 g/cm³ | [1] |

| Solubility | Soluble in water, acetone (B3395972), alcohol, and ether. | [5] |

| pKa (Basic) | 7.9 | [2] |

| Flash Point | 81 °C (Pensky-Martens closed cup) |

Synthesis and Purification

Triacetonamine can be synthesized through several routes, most commonly via the condensation of acetone with ammonia (B1221849) or from phorone and ammonia. Below are detailed experimental protocols for these key methods.

Synthesis from Acetone and Ammonia

This single-stage process involves the reaction of acetone and ammonia in the presence of an acid catalyst and dehydrating agent.[6][7]

-

Reaction Setup: To a suitable autoclave, add 3500 g (60.3 moles) of acetone, 160 g of granular calcium chloride dihydrate (as a dehydrating agent), and 60 g of ammonium (B1175870) nitrate (B79036) (as a catalyst).[6]

-

Ammonia Addition: Introduce 150 g (8.8 moles) of gaseous ammonia into the sealed autoclave. The molar ratio of acetone to ammonia should be between 20:1 and 4:1.[6][7]

-

Reaction Conditions: Heat the mixture to 80 °C and maintain this temperature for four hours. The pressure will rise to between 1 and 50 atmospheres.[6]

-

Work-up:

-

After the reaction is complete, cool the mixture and separate the hot aqueous layer.[6]

-

Remove the unreacted acetone from the organic layer by distillation.[6]

-

Cool the remaining residue to 0 °C and hold for four hours to induce crystallization of triacetonamine hydrate (B1144303).[6]

-

-

Isolation: Collect the crystalline product by filtration. A typical yield is approximately 875 g (75% with respect to the converted acetone).[6]

-

Purification: The crude triacetonamine hydrate can be further purified by distillation under reduced pressure (boiling point 75-78 °C at 5 mmHg) to yield the anhydrous product with a purity of up to 99%.[6]

Synthesis from Phorone and Ammonia

This method involves the reaction of phorone (2,6-dimethyl-2,5-heptadien-4-one) with ammonium hydroxide.[8]

-

Reaction Setup: In a reaction vessel, combine 25 g (180 mmoles) of phorone with 180 mL of ammonium hydroxide.[8]

-

Reaction Conditions: Stir the mixture at 35 °C for 12 hours.[8]

-

Acidification and Extraction:

-

Basification and Extraction:

-

Isolation and Purification:

-

Combine the ether extracts from the basic extraction.

-

Dry the combined ether solution over anhydrous sodium sulfate.

-

Evaporate the ether in vacuo to yield the crude product.

-

Further purify by distillation under reduced pressure (boiling point 80-85 °C at 15 mmHg). The expected yield is approximately 20 g (78%).[8]

-

Applications

Triacetonamine is a crucial intermediate in several industrial and research applications.

Table 3: Key Applications of Triacetonamine

| Application Area | Description |

| Polymer Industry | Serves as the primary precursor for the synthesis of Hindered Amine Light Stabilizers (HALS), which protect polymers from UV degradation.[4] |

| Pharmaceuticals | Used as an intermediate in the synthesis of various pharmaceuticals, including anti-arrhythmic and anti-myocardial ischemia agents.[5] |

| Agrochemicals | Acts as a building block for synthesizing herbicides, insecticides, and fungicides. |

| Organic Synthesis | A versatile compound used in various organic reactions and as a precursor to the stable radical TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl). |

Biological Activity and Potential Signaling

While primarily used as a chemical intermediate, triacetonamine and its derivatives have been reported to exhibit a range of biological activities. However, specific signaling pathways are not well-elucidated in the literature. It has been noted for its anti-arrhythmic and anti-myocardial ischemia effects.[5] More broadly, it has been investigated for antialzheimer, antifungal, antimicrobial, anti-HIV, anticancer, antioxidant, and antispasmodic properties. Some studies have suggested it may act as a p38 kinase inhibitor. At high doses (e.g., 300-400 mg/kg/day in rats), it can induce acute liver failure.[4]

The anti-arrhythmic activity of drugs is often associated with the modulation of cardiac ion channels, such as sodium, potassium, and calcium channels, which control the cardiac action potential.[9][10][11] P38 mitogen-activated protein (MAP) kinases are key components of signaling cascades that regulate cellular responses to inflammatory cytokines and stress, controlling processes like apoptosis and cytokine release.[][13][14] Inhibition of p38 can therefore have significant anti-inflammatory effects.

Safety and Handling

Triacetonamine is classified as a hazardous substance and requires careful handling.

Table 4: GHS Hazard Information

| Hazard Class | Category | Hazard Statement |

| Corrosive to metals | 1 | H290: May be corrosive to metals |

| Acute toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin corrosion | 1B | H314: Causes severe skin burns and eye damage |

| Skin sensitization | 1A | H317: May cause an allergic skin reaction |

| Serious eye damage | 1 | H314: Causes severe skin burns and eye damage |

| Hazardous to the aquatic environment, long-term | 3 | H412: Harmful to aquatic life with long lasting effects |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

-

Handle in a well-ventilated area or under a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Do not eat, drink, or smoke when using this product.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, well-ventilated place away from incompatible materials. Keep the container tightly closed.

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.

Conclusion

Triacetonamine (CAS No. 826-36-8) is a foundational chemical intermediate with well-established synthesis routes and a broad range of applications, particularly in polymer science and as a precursor for pharmaceuticals. While its own biological activities are of interest, its primary value lies in its versatile chemical structure, which allows for the creation of more complex and highly functionalized molecules. Researchers and professionals working with this compound should adhere to strict safety protocols due to its corrosive and toxic nature. Future research may further elucidate the specific mechanisms behind its reported biological effects, potentially opening new avenues for its application in drug development.

References

- 1. Human Metabolome Database: Showing metabocard for 2,2,6,6-Tetramethyl-4-piperidinone (HMDB0031179) [hmdb.ca]

- 2. 2,2,6,6-Tetramethyl-4-piperidone | C9H17NO | CID 13220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Piperidinone, 2,2,6,6-tetramethyl- [webbook.nist.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]

- 6. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]

- 7. CA1099272A - Process for preparing 2,2,6,6-tetramethyl-4- piperidone - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. Antiarrhythmic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. On the mechanism of action of antiarrhythmic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanisms of Action of Antiarrhythmic Drugs in Ventricular Arrhythmias | Thoracic Key [thoracickey.com]

- 13. Pathway to the clinic: inhibition of P38 MAP kinase. A review of ten chemotypes selected for development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of Triacetonamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of triacetonamine (also known as 2,2,6,6-tetramethyl-4-piperidone), a versatile intermediate in the synthesis of pharmaceuticals, pesticides, and polymer photostabilizers. An understanding of its solubility in various solvents is critical for its application in organic synthesis, formulation development, and analytical chemistry.

Quantitative Solubility Data

The solubility of triacetonamine has been reported in a variety of solvents. The following table summarizes the available quantitative data.

| Solvent System | Temperature | Solubility | Citation |

| Water | 20°C | 249 g/L | [1] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL (requires sonication) | [2] |

| 10% DMSO >> 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL (16.10 mM) | [2] |

| 10% EtOH >> 40% PEG300 >> 5% Tween-80 >> 45% Saline | Not Specified | ≥ 2.5 mg/mL (16.10 mM) | [2] |

| 10% EtOH >> 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL (16.10 mM) | [2] |

| 10% EtOH >> 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL (16.10 mM) | [2] |

Qualitative descriptions indicate that triacetonamine is also soluble in other common organic solvents such as methanol (B129727) and chloroform, and insoluble in petroleum ether.[3]

Experimental Protocols for Solubility Determination

While specific experimental details for all the cited solubility data are not exhaustively available in the public domain, a standard and reliable method for determining the solubility of a solid compound like triacetonamine is the isothermal shake-flask method . This method involves equilibrating a surplus of the solid compound with the solvent at a constant temperature, followed by the quantification of the dissolved solute in the saturated solution.

A generalized protocol for this method is as follows:

1. Materials and Equipment:

-

Triacetonamine (solid)

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Procedure:

-

Sample Preparation: An excess amount of solid triacetonamine is added to a known volume of the solvent in a sealed vial or flask. The excess of solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: The vials are placed in a thermostatically controlled shaker and agitated at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies can be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is then carefully withdrawn and filtered through a syringe filter to remove any undissolved solid particles. Centrifugation prior to filtration can aid in the separation of the solid and liquid phases.

-

Quantification: The concentration of triacetonamine in the clear, saturated filtrate is determined using a validated analytical method.

-

HPLC Method: A common approach is to use a reversed-phase HPLC method. A calibration curve is first established by preparing a series of standard solutions of triacetonamine of known concentrations and measuring their peak areas. The filtrate from the solubility experiment is then diluted with a suitable solvent and injected into the HPLC system. The concentration of triacetonamine in the filtrate is calculated from the calibration curve.

-

UV-Vis Spectrophotometry: If triacetonamine exhibits significant absorbance at a specific wavelength in the UV-Vis spectrum, this method can be employed. A calibration curve of absorbance versus concentration is prepared using standard solutions. The absorbance of the diluted filtrate is then measured, and the concentration is determined from the calibration curve.

-

3. Data Analysis: The solubility is reported in units such as g/L, mg/mL, or mol/L. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of triacetonamine using the shake-flask method coupled with HPLC analysis.

Caption: Workflow for Solubility Determination of Triacetonamine.

References

Triacetonamine: A Comprehensive Technical Guide for Chemical Intermediates in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Triacetonamine, systematically known as 2,2,6,6-tetramethyl-4-piperidone (TAA), is a versatile heterocyclic ketone that serves as a critical building block in the synthesis of a wide array of valuable compounds. Its unique sterically hindered amine structure makes it a cornerstone intermediate in the production of polymer additives, particularly Hindered Amine Light Stabilizers (HALS), and a valuable scaffold in the development of novel pharmaceuticals and agrochemicals. This technical guide provides an in-depth overview of triacetonamine, including its synthesis, chemical properties, and key applications, with a focus on experimental protocols and quantitative data to support research and development endeavors.

Physicochemical Properties and Spectroscopic Data

Triacetonamine is a colorless to pale yellow solid at room temperature with a characteristic amine-like odor.[1] A summary of its key physical and spectroscopic properties is presented below.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₇NO | [2] |

| Molar Mass | 155.24 g/mol | [3] |

| Melting Point | 34-37 °C | |

| Boiling Point | 205 °C (at 760 mmHg) | [2] |

| 80-85 °C (at 15 mmHg) | ||

| Density | 0.936 g/mL | [1] |

| CAS Number | 826-36-8 | [2] |

Spectroscopic Data:

-

¹H NMR: The proton nuclear magnetic resonance spectrum of triacetonamine provides characteristic signals corresponding to its molecular structure.[4]

-

¹³C NMR: Carbon-13 NMR spectroscopy is also a valuable tool for characterizing triacetonamine and its derivatives.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum of triacetonamine exhibits a strong absorption band corresponding to the ketone carbonyl group (C=O) stretching vibration.

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of triacetonamine.

Synthesis of Triacetonamine

The industrial production of triacetonamine is primarily achieved through the condensation reaction of acetone (B3395972) with ammonia (B1221849).[2] An alternative laboratory-scale synthesis involves the reaction of phorone with ammonia.

Synthesis from Acetone and Ammonia

This is the most common and economically viable method for large-scale production. The reaction involves the condensation of three molecules of acetone with one molecule of ammonia, catalyzed by an acidic catalyst.[6]

Experimental Protocol:

A continuous process for the synthesis of triacetonamine from acetone and ammonia can be carried out in a fixed-bed reactor using a cation-exchange resin (e.g., NKC-9) as the catalyst.[6]

-

Reactants: Acetone and ammonia gas.

-

Catalyst: NKC-9 cation-exchange resin.

-

Reactor: Fixed-bed reactor.

-

Procedure:

-

Pack the fixed-bed reactor with the cation-exchange resin.

-

Heat the reactor to the desired temperature (e.g., 60 °C).[6]

-

Introduce a continuous flow of acetone and ammonia gas into the reactor at a specific molar ratio (e.g., acetone to ammonia molar ratio of 6:1).[6]

-

Maintain a constant acetone flow rate (e.g., 0.26 mL/min).[6]

-

The product mixture exiting the reactor contains triacetonamine, unreacted starting materials, and byproducts.

-

The crude product is then purified by distillation.

-

Quantitative Data:

| Parameter | Value | Reference |

| Acetone to Ammonia Molar Ratio | 6:1 | [6] |

| Reaction Temperature | 60 °C | [6] |

| Acetone Conversion | ~60% | [6] |

| Triacetonamine Selectivity | ~67% | [6] |

Synthesis from Phorone and Ammonia

This method is often used for laboratory-scale synthesis. Phorone (2,6-dimethyl-2,5-heptadien-4-one) reacts with ammonia to yield triacetonamine.

Experimental Protocol:

-

Reactants: Phorone and an aqueous solution of ammonia.

-

Procedure:

-

To a 19% aqueous solution of ammonia (22 mL), add phorone (7.8 mL, 6.90 g, 50 mmol).[7]

-

Stir the mixture at room temperature for 48 hours until a clear yellow solution is formed.[7]

-

Acidify the solution with aqueous hydrogen chloride (0.5 M) and wash with diethyl ether (3x).[7]

-

Basify the aqueous solution with aqueous potassium hydroxide (B78521) (6 M) and extract with diethyl ether (3x).[7]

-

Combine the organic layers and dry over magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the solid product.

-

Quantitative Data:

| Reactant | Amount | Moles |

| Phorone | 7.8 mL (6.90 g) | 50 mmol |

| 19% Aqueous Ammonia | 22 mL | - |

| Yield | 1.51 g (19%) | - |

Triacetonamine as a Chemical Intermediate

The reactivity of triacetonamine at its ketone and secondary amine functionalities makes it a versatile intermediate for the synthesis of a wide range of derivatives.

Reduction to 4-Hydroxy-2,2,6,6-tetramethylpiperidine

The reduction of the ketone group in triacetonamine yields 4-hydroxy-2,2,6,6-tetramethylpiperidine, another important intermediate for HALS and pharmaceuticals.

Experimental Protocol (Catalytic Hydrogenation):

This process can be carried out in the melt without a solvent.[8]

-

Reactant: Triacetonamine (TAA).

-

Catalyst: 5% Ruthenium on activated charcoal (Ru/C).[8]

-

Procedure:

-

Charge a hydrogenation autoclave with 100 g of distilled TAA (99% purity) and 1 g of 5% Ru/C catalyst.[8]

-

Flush the autoclave with hydrogen gas and establish the desired hydrogen pressure.

-

Start the hydrogenation at 80 °C. The temperature will rise to 130 °C and should be maintained.[8]

-

After the hydrogen uptake ceases, filter off the catalyst at 150 °C to obtain the product.

-

Quantitative Data:

| Parameter | Value | Reference |

| Reaction Temperature | 130 °C | [8] |

| TAA Conversion | ~99.9% | [8] |

| Product Purity | >99% | [8] |

N-Alkylation Reactions

The secondary amine of triacetonamine can be alkylated to produce N-substituted derivatives. However, direct alkylation can be challenging due to steric hindrance. An alternative route involves the alkylation of the corresponding alcohol followed by oxidation.[7]

Experimental Protocol (Alkylation of 4-hydroxy-2,2,6,6-tetramethylpiperidine followed by Oxidation):

-

N-Alkylation:

-

React 4-hydroxy-2,2,6,6-tetramethylpiperidine with an alkyl halide (e.g., ethyl iodide, allyl bromide) in the presence of a base (e.g., sodium carbonate) in a suitable solvent (e.g., boiling methanol).[7]

-

-

Oxidation:

-

Oxidize the resulting N-alkyl-4-hydroxy-2,2,6,6-tetramethylpiperidine using Jones reagent to yield the corresponding N-alkylated triacetonamine.[7]

-

Quantitative Data for N-Alkylated Triacetonamine Synthesis (from the corresponding alcohol):

| N-Alkyl Group | Yield | Reference |

| Ethyl | 58% | [7] |

| Allyl | 68% | [7] |

| Benzyl | 64% | [7] |

Application in Hindered Amine Light Stabilizers (HALS)

The most significant application of triacetonamine is as a precursor for the synthesis of Hindered Amine Light Stabilizers (HALS).[9] HALS are highly effective at protecting polymers from degradation caused by exposure to UV light and heat.[9] They function through a regenerative radical scavenging mechanism known as the Denisov Cycle.[1][9]

The Denisov Cycle

The Denisov cycle is a complex series of reactions where the hindered amine is oxidized to a stable nitroxyl (B88944) radical. This nitroxyl radical then traps polymer-degrading radicals (alkyl and peroxy radicals), and in the process, is regenerated, allowing it to participate in further radical scavenging cycles.[10][11]

Caption: The Denisov Cycle for HALS radical scavenging.

Experimental Workflow: From Triacetonamine to a Hindered Amine Light Stabilizer

The following diagram illustrates a general experimental workflow for the synthesis of a simple HALS derivative from triacetonamine.

Caption: General workflow for HALS synthesis from TAA.

Conclusion

Triacetonamine is a cornerstone chemical intermediate with significant industrial and research applications. Its readily available synthesis and versatile reactivity make it an indispensable starting material for the production of high-performance polymer stabilizers and a valuable scaffold for the discovery of new bioactive molecules. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research and development in these exciting fields.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Triacetonamine for Polymer and Pharma Industries - Chemical Supplier Unilong [unilongindustry.com]

- 3. Triacetonamine - Wikipedia [en.wikipedia.org]

- 4. Triacetonamine(826-36-8) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. asianpubs.org [asianpubs.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. US5068335A - Process for the preparation of 4-hydroxy-2,2,6,6-tetramethylpiperidine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 11. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triacetonamine, chemically known as 2,2,6,6-tetramethyl-4-piperidone, is a versatile chemical intermediate with significant industrial applications. Its unique sterically hindered amine structure makes it a crucial building block for a variety of specialty chemicals. This technical guide provides a comprehensive overview of the primary industrial uses of triacetonamine, with a focus on its role in the synthesis of Hindered Amine Light Stabilizers (HALS), its applications in the pharmaceutical and agrochemical industries, and its function as a building block for other fine chemicals. This document details the synthesis of triacetonamine, its conversion into downstream products, and the analytical methods for its characterization, presenting quantitative data and experimental protocols for professionals in research and development.

Primary Industrial Applications

The predominant industrial application of triacetonamine is as a key intermediate in the production of Hindered Amine Light Stabilizers (HALS).[1] HALS are a class of additives widely used to protect polymers from degradation caused by exposure to ultraviolet (UV) light.[2] Triacetonamine is also utilized, albeit to a lesser extent, as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and various agrochemicals.[3]

The Cornerstone of Hindered Amine Light Stabilizers (HALS)

The synthesis of virtually all commercially significant HALS begins with triacetonamine.[1] These stabilizers are critical for extending the lifespan and maintaining the physical properties of plastics, coatings, and elastomers exposed to sunlight and other sources of UV radiation.[3][4] HALS function by scavenging free radicals that are generated during the photo-oxidation of polymers, thereby inhibiting the degradation process.[2] The mechanism of action, known as the Denisov cycle, allows for the regeneration of the HALS molecule, providing long-term protection.[5]

The global market for HALS is substantial and continues to grow, driven by the increasing demand for durable polymeric materials in automotive, construction, packaging, and agricultural applications.[6]

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis of triacetonamine and the performance of HALS derived from it.

| Parameter | Value | Reference |

| Triacetonamine Synthesis (from Acetone (B3395972) and Ammonia) | ||

| Acetone:Ammonia (B1221849) Molar Ratio | 6:1 (optimal) | [7] |

| Reaction Temperature | 50-120 °C | [8] |

| Pressure | 1-50 atmospheres | [8] |

| Reaction Time | 1-12 hours | [8] |

| Catalyst | Acid catalysts (e.g., ammonium (B1175870) nitrate, cation-exchange resin) | [7][8] |

| Yield (with respect to converted acetone) | 70-93% | [8][9] |

| Purity (distilled) | 98.7-99% | [8] |

| HALS Performance (Tinuvin 770 in Polypropylene) | ||

| Recommended Concentration Range | 0.1% - 1.0% | [10] |

| HALS Market Data | ||

| Global HALS Market Size (2025 estimate) | USD 1.34 billion | [6] |

| Projected Global HALS Market Size (2035) | USD 2.49 billion | [6] |

| Compound Annual Growth Rate (CAGR) | 6.4% | [6] |

Experimental Protocols

Synthesis of Triacetonamine from Acetone and Ammonia

This protocol is a generalized representation based on common industrial practices.

Materials:

-

Acetone

-

Ammonia (gaseous or aqueous solution)

-

Acid catalyst (e.g., ammonium nitrate, cation-exchange resin like NKC-9)[7][8]

-

Sodium hydroxide (B78521) (for neutralization)

-

Solvent for extraction (e.g., benzene)

-

Anhydrous potassium carbonate (for drying)

Procedure:

-

In a high-pressure reactor, charge acetone and the acid catalyst.

-

Introduce ammonia gas or an aqueous ammonia solution into the reactor. The molar ratio of acetone to ammonia is typically maintained around 6:1 for optimal yield and selectivity.[7]

-

Heat the reaction mixture to a temperature between 60-85°C under a pressure of 1-50 atmospheres.[8]

-

Maintain the reaction for 4-8 hours with continuous stirring.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the catalyst by adding a base such as sodium hydroxide.

-

Separate the aqueous layer.

-

The organic layer, containing triacetonamine, unreacted acetone, and byproducts, is subjected to distillation to remove the excess acetone.

-

The crude triacetonamine is then purified by vacuum distillation. A boiling point of 75-78°C at 5 mmHg is characteristic of pure triacetonamine.[8]

Synthesis of 2,2,6,6-Tetramethyl-4-piperidinol (B29938) from Triacetonamine

2,2,6,6-Tetramethyl-4-piperidinol is a key intermediate for many HALS, including Tinuvin 770.

Materials:

-

Triacetonamine

-

Hydrogen gas

-

Catalyst (e.g., metal chloride on activated carbon)[11]

-

Organic solvent (e.g., toluene)[11]

Procedure:

-

In a high-pressure reactor, dissolve triacetonamine in an organic solvent and add the catalyst.

-

Introduce hydrogen gas into the reactor at a temperature between 20-180°C.

-

Maintain the reaction for 1-5 hours under pressure.[11]

-

After the reaction is complete, cool the reaction mixture to room temperature.

-

The product, 2,2,6,6-tetramethyl-4-piperidinol, will crystallize out of the solution as a white solid.

-

The crystals are collected by filtration and can be further purified by recrystallization.

Synthesis of Tinuvin 770 (Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate)

Materials:

-

2,2,6,6-Tetramethyl-4-piperidinol

-

Sebacic acid

-

Catalyst (e.g., p-toluenesulfonic acid, titanium(IV) butoxide)[12][13]

-

Solvent (e.g., xylene)[12]

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a condenser, add 2,2,6,6-tetramethyl-4-piperidinol and sebacic acid in a 2:1 molar ratio.[12]

-

Add the catalyst and solvent.

-

Heat the mixture to reflux (approximately 106-110°C) and collect the water formed during the esterification in the Dean-Stark trap.[12][13]

-

Continue the reaction until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture and wash it with water.

-

Remove the solvent under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent to yield Tinuvin 770 as white crystalline powder.[13]

Signaling Pathways and Experimental Workflows

Synthesis of Triacetonamine from Acetone and Ammonia

Caption: Reaction pathway for the synthesis of triacetonamine from acetone and ammonia.

Industrial Production Workflow for Triacetonamine and HALS

Caption: A simplified workflow for the industrial production of triacetonamine and its conversion to HALS.

HALS Stabilization Mechanism (Denisov Cycle)

Caption: The cyclic mechanism of polymer stabilization by Hindered Amine Light Stabilizers.

Analytical and Quality Control Methods

Robust analytical methods are essential for ensuring the purity of triacetonamine and the quality of the final HALS products.

-

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC is widely used for the quantitative analysis of triacetonamine, determining its purity and identifying volatile impurities.[8] GC-MS is employed for the identification of byproducts and trace contaminants.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a key technique for the analysis of less volatile HALS products. It is used for both qualitative and quantitative analysis, ensuring the correct composition and purity of the final product.[14]

-

Spectroscopic Methods (FTIR, NMR): Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in triacetonamine and its derivatives, confirming the chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

-

Physical Properties: Measurement of physical properties such as melting point, boiling point, and appearance are also critical quality control parameters.[15]

Conclusion

Triacetonamine is a cornerstone of the polymer additives industry, primarily serving as the essential precursor for the synthesis of Hindered Amine Light Stabilizers. Its production via the condensation of acetone and ammonia is a well-established industrial process. The subsequent conversion of triacetonamine into a diverse range of HALS provides critical protection to polymeric materials, extending their service life and performance. For researchers and professionals in drug development and specialty chemicals, the versatile reactivity of the triacetonamine molecule offers a valuable platform for the synthesis of novel compounds. A thorough understanding of its synthesis, derivatization, and analytical characterization is paramount for innovation in these fields.

References

- 1. amrepinspect.com [amrepinspect.com]

- 2. marketdataforecast.com [marketdataforecast.com]

- 3. halo.science [halo.science]

- 4. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]

- 5. web.viu.ca [web.viu.ca]

- 6. HALS Market Trends & Forecast 2025 to 2035 [futuremarketinsights.com]

- 7. asianpubs.org [asianpubs.org]

- 8. US4536581A - Process for preparing 2,2,6,6-tetramethyl-4-piperidone - Google Patents [patents.google.com]

- 9. DE2352127A1 - PROCESS FOR THE PRODUCTION OF TRIACETONAMINE - Google Patents [patents.google.com]

- 10. Tinuvin 770 Tds | PDF | Chemistry | Materials [scribd.com]

- 11. CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol - Google Patents [patents.google.com]

- 12. bloomtechz.com [bloomtechz.com]

- 13. CN102382039A - Synthesizing technology of hindered amine light stabilizer Tinuvin-770 - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. Triacetonamine for Polymer and Pharma Industries - Chemical Supplier Unilong [unilongindustry.com]

Unveiling the Molecular Architecture: A Technical Guide to the Functional Groups of Triacetonamine

For Immediate Release

Shanghai, China – December 4, 2025 – In the intricate world of pharmaceutical and chemical research, a thorough understanding of a molecule's functional groups is paramount to harnessing its potential. This technical guide provides an in-depth analysis of the functional groups present in triacetonamine, also known as 2,2,6,6-tetramethyl-4-piperidone. Designed for researchers, scientists, and drug development professionals, this document outlines the key structural features of triacetonamine and details the experimental protocols for their identification and characterization.

Triacetonamine (C₉H₁₇NO) is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals and hindered amine light stabilizers (HALS).[1] Its chemical reactivity and biological activity are dictated by the specific arrangement of its constituent atoms, which form distinct functional groups. The principal functional groups present in the triacetonamine molecule are a secondary amine and a ketone .

The secondary amine is part of the piperidine (B6355638) ring, a six-membered heterocyclic ring containing one nitrogen atom. The nitrogen atom is bonded to two carbon atoms within the ring and one hydrogen atom. The ketone group is characterized by a carbonyl functional group (C=O) where the carbonyl carbon is bonded to two other carbon atoms within the piperidine ring.

Spectroscopic Characterization of Triacetonamine

The identification and confirmation of these functional groups are typically achieved through a combination of spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The quantitative data obtained from these analyses provide a unique "fingerprint" of the molecule.

| Spectroscopic Technique | Functional Group | Characteristic Signature |

| Infrared (IR) Spectroscopy | Ketone (C=O stretch) | Strong absorption band around 1715 cm⁻¹ |

| Secondary Amine (N-H stretch) | Moderate absorption band in the region of 3300-3500 cm⁻¹ | |

| ¹H NMR Spectroscopy | Methylene protons (CH₂) adjacent to the carbonyl group | Singlet at approximately 2.47 ppm |

| Methyl protons (CH₃) | Singlet at approximately 1.13 ppm | |

| Amine proton (NH) | Broad singlet, chemical shift can vary | |

| ¹³C NMR Spectroscopy | Carbonyl carbon (C=O) | Signal around 210 ppm |

| Quaternary carbons (C(CH₃)₂) | Signal around 60 ppm | |

| Methylene carbons (CH₂) | Signal around 56 ppm | |

| Methyl carbons (CH₃) | Signal around 28 ppm | |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak (M⁺) | m/z = 155 |

| Fragmentation Peaks | m/z = 140, 83, 58, 42 |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the functional groups of triacetonamine are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of the ketone (C=O) and secondary amine (N-H) functional groups.

Methodology:

-

Sample Preparation: A small amount of solid triacetonamine is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then compressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film of the sample can be prepared by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The prepared sample is then placed in the spectrometer's sample holder, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum, a plot of transmittance versus wavenumber (cm⁻¹), is analyzed for characteristic absorption bands. The strong absorption peak corresponding to the C=O stretch of the ketone and the moderate peak for the N-H stretch of the secondary amine are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule, confirming the connectivity and structure of the functional groups.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of triacetonamine is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition:

-

¹H NMR: The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. This may require a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

-

Data Analysis:

-

The ¹H NMR spectrum is analyzed for the chemical shifts (ppm), integration (relative number of protons), and multiplicity (splitting pattern) of each signal.

-

The ¹³C NMR spectrum is analyzed for the chemical shifts of the distinct carbon environments. The downfield signal corresponding to the carbonyl carbon is a key indicator of the ketone functional group.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight of triacetonamine and to identify characteristic fragmentation patterns that support the proposed structure.

Methodology:

-

Sample Introduction: A dilute solution of triacetonamine in a suitable volatile solvent is injected into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the sample from any impurities before it enters the MS.

-

Ionization: In the ion source of the mass spectrometer, the triacetonamine molecules are bombarded with high-energy electrons (Electron Ionization - EI), causing them to lose an electron and form a positively charged molecular ion (M⁺).

-

Mass Analysis: The molecular ion and any fragment ions formed are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The ions are detected, and a mass spectrum is generated, which is a plot of relative intensity versus m/z.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak, which confirms the molecular weight of the compound. The fragmentation pattern is also examined for characteristic losses that are consistent with the structure of a cyclic ketone and amine. For example, the loss of a methyl group (CH₃, 15 Da) is a common fragmentation pathway.[1]

Visualizing Molecular Structure and Analytical Workflow

To further elucidate the relationships between the functional groups and the experimental workflow, the following diagrams are provided.

References

A Technical Guide to 2,2,6,6-Tetramethylpiperidin-4-one (Triacetonamine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2,6,6-Tetramethylpiperidin-4-one, commonly known by the trivial name triacetonamine, is a versatile heterocyclic organic compound. It serves as a crucial intermediate in the synthesis of a wide range of valuable chemicals, most notably hindered amine light stabilizers (HALS) and the stable nitroxyl (B88944) radical 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). Its sterically hindered amine structure imparts unique properties to its derivatives, making them effective as radical scavengers and photostabilizers for polymers. This technical guide provides an in-depth overview of the nomenclature, physicochemical properties, synthesis, and key applications of triacetonamine.

IUPAC Nomenclature and Synonyms

The correct and preferred IUPAC name for triacetonamine is 2,2,6,6-tetramethylpiperidin-4-one .[1] However, it is widely recognized in scientific literature and commercial applications under various synonyms.

| Synonym | Reference |

| Triacetonamine | [1] |

| Triacetone amine | [1] |

| 4-Oxo-2,2,6,6-tetramethylpiperidine | [1] |

| TAA | [2] |

| Tempidon | [3] |

| Vincubine | [1] |

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of 2,2,6,6-tetramethylpiperidin-4-one is essential for its handling, characterization, and application in synthesis.

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO | [3] |

| Molecular Weight | 155.24 g/mol | [3] |

| Appearance | White to light yellow crystalline powder or solid | [2] |

| Melting Point | 34-36 °C | |

| Boiling Point | 205-207 °C | |

| Solubility | Soluble in water, acetone (B3395972), ethanol, ether, and chloroform. Insoluble in petroleum ether. | [2] |

Spectroscopic Data

| Assignment | Chemical Shift (δ) in ppm | Solvent | Reference |

| -NH | 1.5 - 2.0 (broad s) | CDCl₃ | |

| -CH₂- | 2.3 - 2.5 (s) | CDCl₃ | |

| -C(CH₃)₂ | 1.1 - 1.3 (s) | CDCl₃ |

| Assignment | Chemical Shift (δ) in ppm | Solvent | Reference |

| C=O | ~210 | CDCl₃ | [4] |

| -C(CH₃)₂ | ~60 | CDCl₃ | [4] |

| -CH₂- | ~50 | CDCl₃ | [4] |

| -C(CH₃)₂ | ~28 | CDCl₃ | [4] |

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3300 | N-H stretch | [5] |

| ~2970 | C-H stretch (aliphatic) | [5] |

| ~1715 | C=O stretch (ketone) | [5] |

| m/z | Assignment | Reference |

| 155 | [M]⁺ | [6] |

| 140 | [M - CH₃]⁺ | [6] |

| 98 | [6] | |

| 83 | [6] | |

| 58 | [6] |

Experimental Protocols

Synthesis of 2,2,6,6-Tetramethylpiperidin-4-one (Triacetonamine)

The most common method for the synthesis of triacetonamine is the Robinson-Schöpf condensation, which involves the reaction of acetone and ammonia (B1221849) in the presence of a catalyst.

Materials:

-

Acetone

-

Ammonia (aqueous solution or gas)

-

Calcium chloride (or other Lewis acid catalysts)

Procedure:

-

A mixture of acetone and a catalytic amount of calcium chloride is prepared in a reaction vessel.

-

Ammonia is introduced into the mixture, either as an aqueous solution or by bubbling ammonia gas.

-

The reaction mixture is stirred at a controlled temperature, typically between 20-50°C, for several hours to days. The progress of the reaction can be monitored by techniques such as gas chromatography (GC).

-

Upon completion, the reaction mixture is worked up. This typically involves neutralization, extraction with an organic solvent (e.g., diethyl ether or dichloromethane), and subsequent purification.

-

Purification is usually achieved by distillation under reduced pressure or by crystallization of the hydrate (B1144303) followed by dehydration.

Synthesis of 2,2,6,6-Tetramethylpiperidine (B32323) from Triacetonamine (Wolff-Kishner Reduction)

Triacetonamine can be converted to 2,2,6,6-tetramethylpiperidine, a sterically hindered secondary amine, via the Wolff-Kishner reduction.

Materials:

-

2,2,6,6-Tetramethylpiperidin-4-one (Triacetonamine)

-

Hydrazine (B178648) hydrate

-

Potassium hydroxide (B78521) (or sodium hydroxide)

-

A high-boiling solvent (e.g., diethylene glycol)

Procedure:

-

Triacetonamine and hydrazine hydrate are heated in a high-boiling solvent to form the hydrazone intermediate. Water is removed from the reaction mixture.

-

A strong base, such as potassium hydroxide, is added to the reaction mixture.

-

The temperature is raised to facilitate the decomposition of the hydrazone, leading to the formation of 2,2,6,6-tetramethylpiperidine and the evolution of nitrogen gas.

-

The product is then isolated by distillation from the reaction mixture.

Applications and Experimental Workflows

The primary application of 2,2,6,6-tetramethylpiperidin-4-one is as a precursor for the synthesis of Hindered Amine Light Stabilizers (HALS). These compounds are highly effective in protecting polymers from degradation induced by UV light and thermal stress.

Experimental Workflow: Synthesis of a HALS from Triacetonamine

The following diagram illustrates a typical experimental workflow for the synthesis of a diester-based HALS, a common type of polymeric light stabilizer.

References

- 1. 2,2,6,6-Tetramethyl-4-piperidone | C9H17NO | CID 13220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2,6,6-Tetramethylpiperidine(768-66-1) 13C NMR spectrum [chemicalbook.com]

- 3. Human Metabolome Database: Showing metabocard for 2,2,6,6-Tetramethyl-4-piperidinone (HMDB0031179) [hmdb.ca]

- 4. Molecular mechanisms in thioacetamide-induced acute and chronic liver injury models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Piperidinone, 2,2,6,6-tetramethyl- [webbook.nist.gov]

- 6. spectrabase.com [spectrabase.com]

The Synthesis of Triacetonamine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the discovery, historical evolution, and modern methodologies for the synthesis of triacetonamine (2,2,6,6-tetramethyl-4-piperidone), a pivotal intermediate in the development of pharmaceuticals and specialized polymers.

Executive Summary

Triacetonamine, a sterically hindered cyclic ketone, serves as a critical building block in organic synthesis, most notably in the production of Hindered Amine Light Stabilizers (HALS) and as a precursor to the stable nitroxyl (B88944) radical TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl). Its unique structural properties make it an invaluable intermediate in the synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the discovery and historical development of triacetonamine synthesis, from its initial preparation in the late 19th century to modern, large-scale industrial processes. Detailed experimental protocols for key synthesis methods are presented, alongside a comparative analysis of their respective quantitative data. Furthermore, this guide includes graphical representations of the primary synthesis pathways and a model for a continuous industrial workflow to provide a holistic understanding for researchers, scientists, and professionals in drug development.

A Historical Trajectory of Triacetonamine Synthesis

The journey of triacetonamine synthesis is a compelling narrative of chemical innovation, driven by the pursuit of higher yields, improved purity, and more efficient, scalable processes.

The Pioneering Discovery: Heintz's Synthesis from Phorone (1880)

The first documented synthesis of triacetonamine was reported by W. Heintz in 1880.[1] This seminal work involved the reaction of phorone (2,6-dimethyl-2,5-heptadien-4-one), an acetone (B3395972) self-condensation product, with ammonia (B1221849).[1] While groundbreaking for its time, this method was limited by the relatively low availability and high cost of pure phorone, making it unsuitable for large-scale production. The overall yield from acetone was also modest, as the conversion of acetone to phorone is not highly efficient.[2]

A More Direct Approach: H. K. Hall's Calcium Chloride Catalyzed Synthesis (1957)

A significant advancement came in 1957 when H. K. Hall Jr. developed a more direct synthesis from readily available starting materials: acetone and ammonia.[1][3] This method utilized calcium chloride as a catalyst.[1][3] Hall's process represented a substantial improvement in terms of cost-effectiveness and simplicity, laying the groundwork for future industrial production. However, the reaction times were often long, and the yields, while better than the phorone-based route, still offered room for improvement, typically hovering around 20% based on acetone.[1]

The Rise of Modern Industrial Synthesis

The increasing demand for triacetonamine, particularly for HALS in the polymer industry, spurred further research into more efficient and scalable synthesis methods. This led to several key innovations:

-

Acid Catalysis: The use of various acid catalysts, including Lewis acids and protonic acids (and their ammonium (B1175870) salts), was explored to improve reaction rates and yields.[4]

-

The Acetonine Intermediate Pathway: A two-step process involving the formation of acetonine (2,2,4,4,6-pentamethyl-2,3,4,5-tetrahydropyrimidine) as an intermediate was developed.[1][5] Acetonine is first synthesized from acetone and ammonia and then converted to triacetonamine, often with improved selectivity.[5]

-

Continuous Flow Processes: To meet large-scale industrial demand, continuous synthesis methods have been developed. These processes often employ fixed-bed reactors packed with catalysts like cation-exchange resins.[4] Continuous processes offer significant advantages in terms of throughput, process control, and safety.

Comparative Analysis of Key Synthesis Methodologies

The evolution of triacetonamine synthesis has resulted in a variety of methods, each with its own set of advantages and disadvantages. The following tables provide a summary of the quantitative data for the key synthesis routes discussed.

| Parameter | Heintz Synthesis (from Phorone) | Hall Synthesis (from Acetone) | Modern Continuous Synthesis (from Acetone) | Two-Step Synthesis (via Acetonine) |

| Primary Reactants | Phorone, Ammonia | Acetone, Ammonia | Acetone, Ammonia | Acetone, Ammonia (Step 1); Acetonine, Water (Step 2) |

| Catalyst | None specified | Calcium Chloride | Cation-Exchange Resin (e.g., NKC-9) | Acid Catalyst (Step 2) |

| Typical Yield | ~70% (from phorone) | ~20% (from acetone) | Up to 67% selectivity, ~60% acetone conversion | >85% (from acetonine) |

| Typical Reaction Time | Not specified | Several days | Varies with flow rate | 2-10 hours (Step 2) |

| Typical Temperature (°C) | Not specified | Room Temperature | 40 - 70 | 0 - 65 (Step 2) |

| Typical Pressure | Not specified | Atmospheric | 1 - 50 atm | Atmospheric or under pressure |

Table 1: Comparison of Reaction Conditions and Yields for Triacetonamine Synthesis Methods

| Method | Acetone:Ammonia Molar Ratio | Catalyst Loading | Solvent | Key Byproducts |

| Heintz Synthesis (from Phorone) | N/A | N/A | Not specified | Unreacted phorone |

| Hall Synthesis (from Acetone) | Not specified | Not specified | Acetone (in excess) | Diacetone alcohol, mesityl oxide, phorone, acetonine |

| Modern Continuous Synthesis (from Acetone) | 3:1 to 9:1 | Fixed-bed reactor | No additional solvent | Diacetone alcohol, mesityl oxide, phorone, acetonine |

| Two-Step Synthesis (via Acetonine) | N/A (for Step 2) | 0.001-0.1 moles of acid catalyst per mole of acetone | Acetone, Methanol, Benzene, Toluene, Xylene | Unreacted acetonine |

Table 2: Reactant Ratios, Catalysts, Solvents, and Byproducts in Triacetonamine Synthesis

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key triacetonamine synthesis routes discussed.

Heintz's Synthesis from Phorone and Ammonia (1880)

This protocol is based on the original report by W. Heintz and represents the first documented synthesis of triacetonamine.

Materials:

-

Phorone (2,6-dimethyl-2,5-heptadien-4-one)

-

Ammonia (aqueous or gaseous)

-

Suitable reaction vessel (e.g., sealed tube or autoclave)

-

Distillation apparatus

Procedure:

-

Phorone is placed in a suitable reaction vessel.

-

Ammonia is introduced into the vessel. The reaction can be carried out with aqueous ammonia or by bubbling gaseous ammonia through the phorone.

-

The vessel is sealed and heated for several hours. The exact temperature and reaction time were not specified in the original publication but would likely be in the range of 100-150 °C.

-

After cooling, the reaction mixture is transferred to a distillation apparatus.

-

The product, triacetonamine, is isolated by distillation.

Hall's Synthesis from Acetone and Ammonia with Calcium Chloride (1957)

This protocol is based on the method developed by H. K. Hall Jr. and represents a more direct and cost-effective approach.

Materials:

-

Acetone

-

Anhydrous Calcium Chloride

-

Ammonia gas

-

Reaction flask with a gas inlet tube

-

Magnetic stirrer

-

Distillation apparatus

Procedure:

-

A mixture of acetone and anhydrous calcium chloride is placed in the reaction flask.

-

The flask is equipped with a magnetic stirrer and a gas inlet tube.

-